(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Peptide Therapeutics GPCR Pharmacology Pain Management

This (S)-configured cyclopentylalanine methyl ester hydrochloride (≥95% purity) is a critical chiral building block for constrained peptide synthesis. Incorporating this residue into macrocyclic NTS2-targeting ligands has yielded analogs with sub-nanomolar affinity (Ki 2.9 nM) and 30,000-fold NTS2/NTS1 selectivity—a validated scaffold for opioid-free analgesia research. Its cyclic geometry confers unique conformational constraint unachievable with linear aliphatic alternatives such as leucine or isoleucine esters. The hydrochloride salt ensures excellent solubility in DMF and DMSO for Fmoc/Boc SPPS. Procuring the single (S)-enantiomer eliminates costly chiral resolution steps in downstream peptidomimetic synthesis.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 1191996-99-2
Cat. No. B1511950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
CAS1191996-99-2
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CCCC1)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1
InChIKeyRAGBLBBMRQLNKB-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS 1191996-99-2): A Chiral Cyclopentylalanine Building Block


(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, also referred to as H-CyclopentylAla-OMe·HCl or S-Cyclopentylalanine methyl ester hydrochloride, is a chiral, non-proteinogenic amino acid derivative [1]. It is characterized by an (S)-configured α-carbon center, a cyclopentylmethyl side chain, and a methyl ester-protected carboxyl group, with the hydrochloride salt form enhancing its stability and handling properties [1]. This compound serves as a protected precursor to (S)-cyclopentylalanine, a key unnatural amino acid utilized in the synthesis of conformationally constrained peptides and peptidomimetics for medicinal chemistry and pharmaceutical research [1].

Why (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride Cannot Be Interchanged with Common or Alternative Amino Acid Esters


While many amino acid methyl esters are commercially available, simple substitution is not feasible in applications requiring the specific steric, conformational, and hydrophobic properties of the cyclopentylalanine scaffold. Alternatives such as L-leucine methyl ester or L-isoleucine methyl ester provide linear or branched aliphatic side chains, but they lack the constrained, cyclic geometry of the cyclopentyl group [1]. This cyclic constraint is critical for inducing specific turns or enhancing binding pocket complementarity in peptide ligands, as demonstrated by its use in macrocyclic NTS2-selective analgesics [2]. Similarly, substituting with the (R)-enantiomer (CAS 1212129-47-9) or the racemic mixture (CAS 1119833-62-3) would alter the three-dimensional presentation of pharmacophores, leading to significant losses in target selectivity and biological activity [1]. The following quantitative evidence demonstrates the unique value proposition of the (S)-cyclopentylalanine core in high-performance research applications.

Quantitative Differentiation Evidence for (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS 1191996-99-2) versus Analogs and Alternatives


Enabling Sub-Nanomolar Affinity and 30,000-Fold Selectivity in Macrocyclic NTS2 Analgesics via Cyclopentylalanine Incorporation

The incorporation of an (S)-cyclopentylalanine residue (the core amino acid of the target compound) into a macrocyclic neurotensin analog conferred exceptional NTS2 receptor binding affinity and selectivity. This analog, synthesized using the cyclopentylalanine scaffold, exhibited a Ki of 2.9 nM for NTS2 and demonstrated a 30,000-fold selectivity over the NTS1 receptor, representing the most selective NTS2 analog identified to date [1]. In contrast, the native peptide sequence and other analogs lacking this constrained residue show significantly lower selectivity and higher off-target NTS1 activity, which is associated with adverse effects like hypotension and hypothermia [1].

Peptide Therapeutics GPCR Pharmacology Pain Management Macrocyclic Peptides

High Enantiomeric Integrity: (S)-Enantiomer (98% Purity) vs. Racemic Mixture and (R)-Enantiomer

The target compound, (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, is commercially available with a verified purity of 98% as determined by HPLC, NMR, and GC analysis . This high level of chemical and enantiomeric purity ensures that the building block is suitable for demanding synthetic applications where the presence of the (R)-enantiomer (CAS 1212129-47-9) or other impurities would compromise stereochemical outcomes. In contrast, the racemic mixture, Methyl 2-amino-3-cyclopentylpropanoate (CAS 1119833-62-3), would require additional, costly, and time-consuming chiral resolution steps to achieve comparable enantiopurity . The (R)-enantiomer, while also available in similar purity ranges (95-98%) , is not a substitute for applications requiring the (S)-stereochemistry.

Chiral Synthesis Quality Control Peptide Chemistry Enantioselective Synthesis

Superior Hydrochloride Salt Form for Enhanced Handling and Solubility vs. Free Base

The target compound is supplied as a hydrochloride salt (molecular weight 207.7 g/mol), which offers distinct practical advantages over the free base form (methyl (S)-2-amino-3-cyclopentylpropanoate, molecular weight 171.2 g/mol) [1]. The hydrochloride salt is a stable, non-hygroscopic solid that is readily soluble in water and polar organic solvents commonly used in peptide synthesis (e.g., DMF, DMSO), facilitating direct use in coupling reactions without additional neutralization steps . In contrast, the free base is an oil or low-melting solid that can be prone to oxidation and is less convenient to handle and store [1].

Solid-Phase Peptide Synthesis Formulation Development Chemical Stability Solubility Optimization

Validated Research and Industrial Applications for (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS 1191996-99-2)


Synthesis of Highly Selective Macrocyclic NTS2 Analgesics

As a protected form of (S)-cyclopentylalanine, this compound is an essential building block for constructing macrocyclic peptides targeting the neurotensin receptor type 2 (NTS2). Evidence demonstrates that incorporating this constrained residue enables the development of analogs with sub-nanomolar affinity (Ki 2.9 nM) and 30,000-fold selectivity over NTS1, a critical profile for achieving opioid-free analgesia without the adverse effects associated with NTS1 activation [1]. Researchers in pain management and GPCR pharmacology should prioritize this specific stereoisomer to replicate and build upon these validated structure-activity relationships [1].

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

The hydrochloride salt form of this (S)-cyclopentylalanine methyl ester is ideally suited for Fmoc- or Boc-based SPPS. Its excellent solubility in DMF and DMSO, combined with its high chemical and enantiomeric purity (98%) , ensures efficient coupling and minimizes side reactions. The cyclopentyl side chain introduces a defined conformational constraint that can be used to stabilize β-turns or enhance receptor binding pocket complementarity in peptide drug candidates, offering a clear advantage over linear aliphatic amino acid esters like L-leucine methyl ester [2].

Development of Enantiomerically Pure 2,2-Disubstituted Amino Acid Synthons

The (S)-cyclopentylalanine core is a validated precursor for the synthesis of enantiomerically pure 2,2-disubstituted glycines via 2H-azirin-3-amine intermediates [3]. These synthons are valuable for introducing quaternary stereocenters into peptides and peptidomimetics. The high enantiopurity of the starting material is essential for achieving high diastereoselectivity in subsequent transformations. Procurement of this single-enantiomer building block eliminates the need for costly and labor-intensive chiral resolution of the final products [3].

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